5-Biphenyl-4-yl-2-pyridinecarboxylic acid
CAS No.:
Cat. No.: VC13402233
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO2 |
|---|---|
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 5-(4-phenylphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H13NO2/c20-18(21)17-11-10-16(12-19-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21) |
| Standard InChI Key | IBSGHXXKPYFGBM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring linked to a biphenyl moiety at the 2-position, with a carboxylic acid group at the 5-position of the pyridine ring. This configuration creates a planar, conjugated system that enhances its ability to participate in π-π interactions and coordinate with metal ions . Key structural features include:
-
IUPAC Name: 5-(4-phenylphenyl)pyridine-2-carboxylic acid
-
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.3 g/mol | |
| Melting Point | Not available | |
| Purity | >98% (commercial samples) | |
| Solubility | Insoluble in water; soluble in DMSO, DMF | |
| Appearance | White to off-white powder |
The carboxylic acid group confers acidity (predicted pKa ≈ 4.2), enabling salt formation and coordination chemistry . Its biphenyl-pyridine backbone contributes to rigidity, making it suitable for constructing MOFs with high thermal stability .
Synthesis and Production
Suzuki-Miyaura Cross-Coupling
A common synthesis route involves Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxylic acid and 4-biphenylboronic acid. This single-step reaction uses tetrakis(triphenylphosphine)palladium(0) as a catalyst in a basic aqueous-organic solvent system (e.g., toluene/ethanol) . Typical conditions include:
-
Temperature: 80–100°C
-
Yield: 70–85%
-
Key Step: Transmetallation and reductive elimination to form the biphenyl-pyridine backbone .
Post-Functionalization Strategies
-
Esterification: The carboxylic acid can be converted to methyl or ethyl esters using SOCl₂/ROH, enabling further derivatization .
-
Metal Coordination: Reacting with transition metals (e.g., Co²⁺, Ni²⁺) yields MOFs with tunable pore structures .
Pharmaceutical Applications
5α-Reductase Inhibition
Biphenyl-carboxylic acid derivatives exhibit inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. In one study, 4'-(dicyclohexyl)acetyl-4-biphenyl carboxylic acid (structurally analogous to 5-biphenyl-4-yl-2-pyridinecarboxylic acid) showed an IC₅₀ of 220 nM against the human type 2 isozyme .
Anticancer Activity
Derivatives of this compound demonstrate cytotoxicity against cancer cell lines:
| Derivative | Target (IC₅₀) | Mechanism |
|---|---|---|
| CA224 (analogue) | CDK4: 0.8 µM | Cell cycle arrest |
| Tubulin: 2.1 µM | Mitotic inhibition |
Molecular docking studies suggest binding to the ATP pocket of CDK4 and the colchicine site of tubulin .
Materials Science Applications
Metal-Organic Frameworks (MOFs)
The compound serves as a ligand in MOFs due to its rigid, linear geometry and bifunctional groups (–COOH and pyridine N). Notable examples include:
-
NiL₂ MOF: Exhibits dynamic porosity, switching between non-porous and porous phases under CO pressure .
-
Co-Based MOF: Used in electrochemiluminescence (ECL) sensors, showing 8.37× higher quantum efficiency than [Ru(bpy)₃]²⁺ .
Luminescent Materials
Terbium(III) complexes with pyridine-dicarboxylic acid derivatives (e.g., DSPDA) display strong green emission (Φ = 6–12%) in solid state, making them candidates for OLEDs .
Environmental Applications
Pollutant Adsorption
MOFs incorporating this ligand efficiently adsorb arsenic(V) (454.94 mg/g) and methylchlorophenoxy propionic acid (30× better than activated carbon) via π-π interactions and electrostatic forces .
Catalytic Degradation
In Fenton-like systems, Co-MOFs catalyze the breakdown of organic dyes (e.g., rhodamine B) with >90% efficiency under visible light .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume